molecular formula C11H9NO B1322579 2-(Quinolin-3-YL)acetaldehyde CAS No. 545423-95-8

2-(Quinolin-3-YL)acetaldehyde

Cat. No. B1322579
CAS RN: 545423-95-8
M. Wt: 171.19 g/mol
InChI Key: VBDZVURSSPHSNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, a method for synthesizing carbaldehyde dimethyl acetals from quinoxalines, which are structurally similar to quinolines, has been reported using a K2S2O8-mediated cross-coupling with methanol. This process involves multiple bond cleavages and formations and can be adapted to synthesize 2-(Quinolin-3-yl)acetaldehyde by modifying the starting materials and conditions.


Molecular Structure Analysis

The molecular structure of 2-(Quinolin-3-yl)acetaldehyde would consist of a quinoline core with an aldehyde group at the 3-position. The electronic and steric effects of the aldehyde could influence the reactivity and physical properties of the molecule.


Chemical Reactions Analysis

Quinoline derivatives are known to participate in various chemical reactions. For example, the synthesis of 2-amino-3-cyanoquinolin derivatives involves a one-pot condensation reaction of quinoline with aldehyde and malononitrile. Similarly, 2-(Quinolin-3-yl)acetaldehyde could undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-3-yl)acetaldehyde would be influenced by both the quinoline ring and the aldehyde functional group. The presence of the aldehyde group would make the compound more reactive than its parent quinoline, and it would likely have a higher boiling point than quinoline due to the increased polarity.

Safety and Hazards

The safety and hazards of 2-(Quinolin-3-YL)acetaldehyde are not explicitly mentioned in the search results. For detailed safety and hazard information, please refer to the Safety Data Sheets (SDS) of the compound .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions for 2-(Quinolin-3-YL)acetaldehyde could involve further exploration of its potential applications in these fields .

properties

IUPAC Name

2-quinolin-3-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDZVURSSPHSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627128
Record name (Quinolin-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-3-YL)acetaldehyde

CAS RN

545423-95-8
Record name (Quinolin-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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